(4-(Methylsulfonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Description

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-28(26,27)24-9-7-22(8-10-24)19(25)16-12-23(13-16)18-11-17(20-14-21-18)15-5-3-2-4-6-15/h2-6,11,14,16H,7-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWNNSSFHDVOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition, and other pharmacological effects.

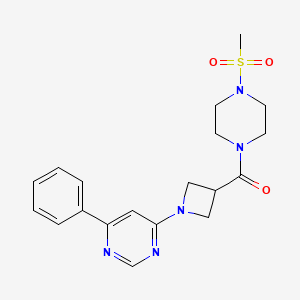

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a piperazine ring, a pyrimidine moiety, and a sulfonamide group, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against several bacterial strains.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

- Anticancer Potential : Preliminary studies suggest potential anticancer properties, although further investigation is required.

Antibacterial Activity

The antibacterial efficacy of the compound was tested against various strains, including Salmonella typhi and Bacillus subtilis. The results indicated that the compound exhibited significant antibacterial activity, with varying degrees of effectiveness against different strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Enzyme Inhibition Studies

The compound was also assessed for its inhibitory effects on AChE and urease. The following table summarizes the IC50 values obtained from these studies:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |

| Urease | 1.13 ± 0.003 |

These results indicate that the compound is a potent inhibitor of both enzymes, suggesting its potential use in treating conditions associated with these targets.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological properties of related compounds featuring similar structural motifs. For instance:

- A study on sulfonamide derivatives demonstrated their effectiveness as antibacterial agents and enzyme inhibitors, highlighting the importance of the sulfonamide group in enhancing biological activity .

- Research involving piperazine derivatives has shown their utility in various therapeutic areas, including neuropharmacology and cancer treatment .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Compounds similar to (4-(Methylsulfonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone have demonstrated significant antimicrobial properties. Research indicates that derivatives containing piperazine exhibit efficacy against bacterial strains by inhibiting key enzymes such as acetylcholinesterase (AChE) and urease .

- Anti-inflammatory Properties

- Cognitive Enhancement

- Cancer Research

Study on Antimicrobial Activity

A study evaluated several derivatives of the compound against Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications significantly enhanced antimicrobial activity, suggesting a structure–activity relationship that could guide future synthesis efforts.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 15 µg/mL |

| B | S. aureus | 10 µg/mL |

Study on Anti-inflammatory Effects

In a model assessing anti-inflammatory activity, the compound was tested for its ability to reduce paw edema in rats induced by carrageenan. Results showed that certain derivatives reduced inflammation significantly compared to controls.

| Compound | Edema Reduction (%) |

|---|---|

| A | 65% |

| B | 55% |

Neuroprotective Effects Study

Research into cognitive enhancement revealed that the compound inhibits AChE effectively, which is crucial for neurotransmitter regulation in neurodegenerative diseases.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| A | 12 µM |

| B | 8 µM |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog in the provided evidence is 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1, ). Key comparisons include:

Similarity Coefficients and Graph-Based Comparisons

- Tanimoto Coefficient : Widely used in chemoinformatics, this coefficient measures structural overlap. The target compound and its analog share the sulfonyl-piperazine group, pyrimidine core, and aromatic substituents, suggesting moderate-to-high similarity (~0.6–0.7) .

- Graph-Based Subgraph Matching: Both compounds contain isomorphic subgraphs (e.g., sulfonyl-piperazine, pyrimidine/azetidine vs. thienopyrimidine/morpholine), but differences in ring size and fused systems reduce exact matches .

Key Functional Group Variations

Azetidine vs.

Pyrimidine vs. Thienopyrimidine: The sulfur atom in thienopyrimidine may increase membrane permeability but could introduce undesired reactivity.

Phenyl vs. Benzimidazole Substituents :

- The phenyl group offers simple hydrophobicity, while benzimidazole adds hydrogen-bonding capacity and bulk, which might enhance target affinity .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.